Vonoprazan Fumarate-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

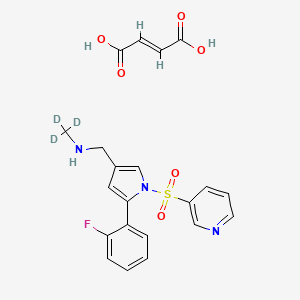

Vonoprazan-d3 (fumarate) is a deuterated form of vonoprazan fumarate, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vonoprazan-d3 (fumarate) involves several steps:

Starting Material: The synthesis begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

Imine Formation: This compound is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.

Reduction: The imine is then reduced using metal borohydride for 1-2 hours.

Boc Protection: The resulting compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.

Sulfonylation: The protected compound is then reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.

Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.

Salt Formation: Finally, the compound is salified with fumaric acid to obtain vonoprazan-d3 (fumarate).

Industrial Production Methods

The industrial production of vonoprazan-d3 (fumarate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:

Nucleophilic Substitution: The secondary amine group in vonoprazan-d3 reacts with nucleophilic reagents such as benzofurazan in an alkaline medium to form highly fluorescent products.

Reduction: The compound can be reduced using metal borohydrides to form various intermediates during its synthesis.

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Benzofurazan (0.05% w/v NBD-Cl) in 0.1 M borate buffer (pH 8.2).

Reduction: Metal borohydrides.

Sulfonylation: 3-pyridine sulfuryl chloride, sodium hydride, and crown ether.

Major Products Formed

Fluorescent Products: Formed during nucleophilic substitution reactions.

Intermediates: Various intermediates formed during the reduction and sulfonylation steps

Scientific Research Applications

Vonoprazan-d3 (fumarate) has a wide range of scientific research applications:

Mechanism of Action

Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .

Comparison with Similar Compounds

Similar Compounds

Tegoprazan: Another potassium-competitive acid blocker used for similar indications.

Fexuprazan: A newer potassium-competitive acid blocker with similar efficacy.

Keverprazan: Another compound in the same class, currently under clinical development.

Uniqueness

Vonoprazan-d3 (fumarate) is unique due to its high potency and stability over a broad pH range. It provides more consistent acid suppression compared to traditional proton pump inhibitors and other potassium-competitive acid blockers . Additionally, it is effective in treating PPI-resistant gastroesophageal reflux disease and has a higher eradication rate for Helicobacter pylori infections .

Biological Activity

Vonoprazan Fumarate-D3 is a novel potassium-competitive acid blocker (P-CAB) that has gained attention for its potent inhibition of gastric acid secretion. Approved for use in Japan since 2015, it offers an alternative to traditional proton pump inhibitors (PPIs) for the treatment of various acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, supported by clinical findings, pharmacokinetic data, and case studies.

Vonoprazan acts by reversibly inhibiting the H+, K+-ATPase enzyme in gastric parietal cells. Its potency is approximately 350 times greater than that of lansoprazole, a commonly used PPI, with an IC50 value of 19 nM at pH 6.5 . This mechanism allows for rapid and sustained acid suppression, with effects lasting over 24 hours after administration .

Pharmacokinetics

The pharmacokinetic profile of Vonoprazan is characterized by:

- Absorption : Rapid absorption with maximum plasma concentration achieved within 1.5 to 2 hours post-administration.

- Bioavailability : Oral bioavailability remains unknown, but extensive tissue distribution is noted with a mean apparent volume of distribution of 1050 L .

- Half-Life : The mean terminal half-life is approximately 7.7 hours in healthy adults .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4) into inactive metabolites, with significant metabolic activity observed in patients with liver dysfunction .

Clinical Efficacy

Numerous clinical trials have established the efficacy of Vonoprazan in treating gastroesophageal reflux disease (GERD) and peptic ulcers:

- In a pivotal phase III trial comparing Vonoprazan (20 mg) to Lansoprazole (30 mg), healing rates for erosive esophagitis were 99% and 95.5% , respectively, confirming non-inferiority .

- A subgroup analysis indicated a significantly higher healing rate in severe cases (LA-C/D) treated with Vonoprazan compared to Lansoprazole .

Table 1: Clinical Trial Outcomes

| Treatment | Healing Rate (%) | Duration |

|---|---|---|

| Vonoprazan 20 mg | 99.0 | 8 weeks |

| Lansoprazole 30 mg | 95.5 | 8 weeks |

| Recurrence Rate | <10% | 52 weeks |

Safety Profile

The safety profile of Vonoprazan has been generally favorable:

- Common adverse effects include mild to moderate gastrointestinal symptoms such as constipation and diarrhea, occurring in 8-17% of patients .

- No severe liver toxicity or neuroendocrine tumors have been reported during clinical use .

Case Studies

Several case studies highlight the real-world application of Vonoprazan:

-

Case Study on Erosive Esophagitis :

- A patient with severe erosive esophagitis showed complete healing after 8 weeks on a regimen of Vonoprazan, illustrating its effectiveness in difficult cases.

- Case Study on Helicobacter pylori Eradication :

Drug Interactions

Vonoprazan exhibits limited potential for drug-drug interactions due to its weak inhibition of CYP enzymes:

Properties

Molecular Formula |

C21H20FN3O6S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |

InChI Key |

ROGSHYHKHPCCJW-PCUGBSCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.